TCS 359

FLT3-ITD Kinase inhibition Acute myeloid leukemia

Researchers validating FLT3-targeting agents require benchmark inhibitors with defined selectivity and moderate potency to avoid target saturation. TCS 359 (FLT3 IC50=42 nM; MV4-11 IC50=340 nM) delivers: • >1000 nM selectivity over c-Kit, VEGFR2, EGFR, PDGFRα for benchmarking novel inhibitor specificity • Unique 2-acylaminothiophene-3-carboxamide scaffold distinct from clinical FLT3 inhibitors • Type I ATP-competitive mechanism for DFG-in vs. DFG-out comparative studies • ≥98% HPLC purity, shipped globally.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
CAS No. 301305-73-7
Cat. No. B1684614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 359
CAS301305-73-7
SynonymsTCS359, TCS 359, TCS-359
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
InChIInChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
InChIKeyFSPQCTGGIANIJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCS 359 (CAS 301305-73-7): A Selective FLT3 Inhibitor Research Tool for Acute Myeloid Leukemia Studies


TCS 359 is a synthetic 2-acylaminothiophene-3-carboxamide that functions as a potent, ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It exhibits high selectivity for FLT3 over a panel of other kinases, including c-Kit, VEGFR2, EGFR, and PDGFRα . TCS 359 inhibits the proliferation of MV4-11 cells, a human acute myeloid leukemia (AML) line harboring a constitutively active FLT3 internal tandem duplication (ITD) mutation . This compound serves as a valuable research reagent for probing FLT3-dependent signaling pathways and for benchmarking novel FLT3-targeting agents in preclinical AML models [2].

Why TCS 359 Cannot Be Substituted with Generic FLT3 Inhibitors in Preclinical Research


FLT3 inhibitors exhibit marked divergence in their kinase selectivity profiles, potency against wild-type versus mutant isoforms, and chemical scaffolds [1]. Substituting TCS 359 with a more clinically advanced agent like quizartinib, gilteritinib, or midostaurin introduces confounding variables in experimental outcomes due to differences in off-target kinase inhibition, cellular potency, and molecular structure . The quantitative evidence below demonstrates that TCS 359 occupies a distinct niche within the FLT3 inhibitor landscape, making direct substitution without validation of target engagement and downstream signaling pathways scientifically unsound [2].

TCS 359 Quantitative Differentiation Data for Scientific Selection


FLT3-ITD vs. Wild-Type FLT3 Kinase Inhibition: TCS 359 Preferentially Targets the Oncogenic Driver Mutant

TCS 359 demonstrates 1.5-fold higher potency against the FLT3-ITD mutant kinase (IC50 = 8 nM) compared to wild-type FLT3 (IC50 = 12 nM) in recombinant kinase assays . This differential sensitivity contrasts with quizartinib, which exhibits a 3.8-fold preference for FLT3-ITD (IC50 = 1.1 nM) over wild-type (IC50 = 4.2 nM) , and gilteritinib, which inhibits both isoforms with near-equal potency (FLT3-ITD IC50 ~0.29 nM) . TCS 359's modest isoform selectivity may be advantageous in experimental systems where simultaneous inhibition of both wild-type and mutant FLT3 is required without extreme bias toward the ITD mutant [1].

FLT3-ITD Kinase inhibition Acute myeloid leukemia

Kinase Selectivity Profile: TCS 359 Exhibits Broad Selectivity with Minimal Off-Target Activity

TCS 359 displays IC50 values >1000 nM against a panel of non-target kinases, including c-Kit, VEGFR2, EGFR, and PDGFRα, representing at least an 80-fold selectivity window relative to its FLT3-ITD IC50 of 8 nM . In contrast, quizartinib exhibits only 10-fold selectivity for FLT3 over KIT, PDGFRα, PDGFRβ, RET, and CSF-1R , while gilteritinib maintains approximately 800-fold selectivity for FLT3 over c-KIT . Midostaurin is a multi-kinase inhibitor with broad activity against PKC, SYK, and VEGFR2 . TCS 359's broader selectivity margin may reduce confounding biological effects in cellular assays where off-target kinase inhibition could alter experimental outcomes [1].

Kinase selectivity Off-target effects Chemical biology

Antiproliferative Activity in FLT3-ITD Mutant AML Cells: TCS 359 Provides a Defined Cellular Potency Benchmark

TCS 359 inhibits proliferation of MV4-11 AML cells (FLT3-ITD positive) with an IC50 of 340 nM . This cellular potency is substantially lower than that of clinical-stage inhibitors: quizartinib exhibits an IC50 of approximately 1.1 nM , gilteritinib 0.92 nM , and crenolanib 1.5 nM in the same cell line. TCS 359's moderate cellular potency makes it suitable as a reference tool for validating FLT3 dependency in cell-based assays without the confounding ultra-potent suppression seen with newer inhibitors, allowing for clearer differentiation between partial and complete FLT3 pathway inhibition [1].

MV4-11 Antiproliferative Cell viability

Chemical Scaffold Differentiation: 2-Acylaminothiophene-3-Carboxamide Core Offers Unique Intellectual Property and Synthetic Tractability

TCS 359 is based on a 2-acylaminothiophene-3-carboxamide scaffold [1], which is structurally distinct from the benzimidazole core of quizartinib , the pyrazinecarboxamide framework of gilteritinib , the indolocarbazole structure of midostaurin , and the quinolone scaffold of crenolanib . This chemical divergence translates to different physicochemical properties, synthetic accessibility, and potentially distinct off-target binding profiles beyond the kinase panel . The 2-acylaminothiophene-3-carboxamide scaffold also represents a non-obvious starting point for medicinal chemistry optimization, offering unique vector space for SAR exploration without infringing on existing FLT3 inhibitor patents [2].

Chemical scaffold Medicinal chemistry Lead optimization

Optimal Research Use Cases for TCS 359 Based on Quantitative Evidence


Validating FLT3-ITD Dependency in AML Cell Lines Without Maximal Pathway Suppression

TCS 359's moderate cellular potency (MV4-11 IC50 = 340 nM) makes it an ideal positive control for confirming FLT3 dependency in proliferation assays. Unlike ultra-potent clinical inhibitors that saturate target engagement at low concentrations, TCS 359 allows researchers to observe a clear dose-response window, facilitating accurate quantification of pathway sensitivity and synergy with other agents . This is particularly valuable when screening novel FLT3 degraders or allosteric modulators that may have different potency ranges [1].

Benchmarking Selectivity in Kinase Profiling Panels for FLT3-Targeted Chemical Probes

TCS 359's documented selectivity profile (IC50 >1000 nM for c-Kit, VEGFR2, EGFR, PDGFRα) provides a benchmark for evaluating the selectivity of newly synthesized FLT3 inhibitors . Researchers can directly compare the selectivity window of their novel compounds against TCS 359 to assess whether they achieve improved on-target specificity [1]. This head-to-head comparison is essential for chemical probe validation and target engagement studies .

Medicinal Chemistry Scaffold Hopping and Lead Optimization Studies

The 2-acylaminothiophene-3-carboxamide core of TCS 359 represents a distinct chemical space from clinically developed FLT3 inhibitors. Medicinal chemists can use TCS 359 as a starting point for structure-based drug design, exploring substitutions on the thiophene ring and benzamide moiety to modulate potency, selectivity, and pharmacokinetic properties . This approach enables the generation of novel intellectual property without infringing on existing FLT3 inhibitor composition-of-matter patents [1].

Differentiation of Type I vs. Type II FLT3 Inhibitor Mechanisms in Cellular Signaling Studies

As an ATP-competitive inhibitor, TCS 359 binds to the active conformation of the FLT3 kinase domain (Type I mechanism) . This contrasts with quizartinib, a Type II inhibitor that stabilizes the inactive DFG-out conformation [1]. Researchers investigating the functional consequences of Type I versus Type II FLT3 inhibition can employ TCS 359 alongside quizartinib to dissect differential effects on downstream signaling, feedback activation, and emergence of resistance mutations .

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